molecular formula C15H11Cl2NO B5846855 1-(2,5-DICHLOROBENZOYL)-2,3-DIHYDROINDOLE

1-(2,5-DICHLOROBENZOYL)-2,3-DIHYDROINDOLE

Cat. No.: B5846855
M. Wt: 292.2 g/mol
InChI Key: PNCFNINZVBGBST-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzoyl)-2,3-dihydroindole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a dichlorobenzoyl group attached to a dihydroindole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorobenzoyl)-2,3-dihydroindole typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2,3-dihydroindole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The base, often triethylamine or pyridine, facilitates the nucleophilic attack of the indole nitrogen on the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzoyl)-2,3-dihydroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the indole ring.

Scientific Research Applications

1-(2,5-Dichlorobenzoyl)-2,3-dihydroindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzoyl)-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with the ubiquitin-proteasome pathway, affecting protein degradation and cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both the dichlorobenzoyl and dihydroindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-11-5-6-13(17)12(9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCFNINZVBGBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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